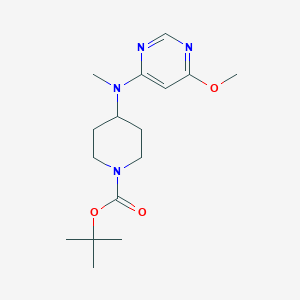![molecular formula C14H20ClN3O2 B2950338 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one CAS No. 2415540-05-3](/img/structure/B2950338.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one, also known as JNJ-40411813, is a chemical compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of compounds known as piperidinyl ureas and has been shown to have promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of the protein kinase CK1δ, which plays a role in regulating the circadian rhythm and other cellular processes.
Biochemical and Physiological Effects:
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce the production of certain cytokines involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one is that it has shown promising results in preclinical studies, which suggests that it may have potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Future Directions
There are several future directions for research on 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one. One direction is to further investigate its mechanism of action and to identify other cellular targets that it may interact with. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new formulations or delivery methods for 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one to improve its bioavailability and therapeutic potential.
Synthesis Methods
The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-dimethyl-1,2-ethanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. The ester is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidinyl ester. This is followed by the reaction of the piperidinyl ester with 2-methylbutan-1-one in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to form 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one.
Scientific Research Applications
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, it has been shown to inhibit the growth of cancer cells and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-10(2)13(19)18-6-4-12(5-7-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLTYYYWMMGWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

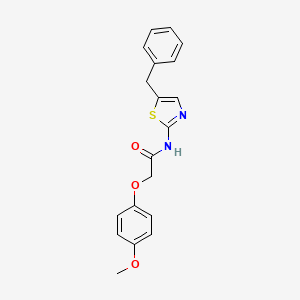
![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)
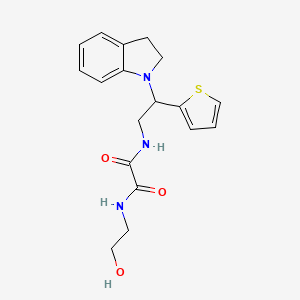
![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)
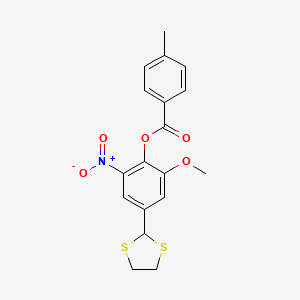
![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)
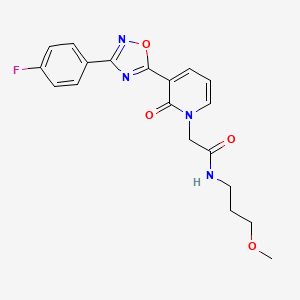
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)

